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4-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Design

Researchers pursuing BET bromodomain or KDM demethylase inhibitors often encounter inactive analogs when using mono-methyl or des-methyl pyrazole variants. This 1,5-dimethylpyrazole-pyrrolidine-3-carboxamide delivers the precise substitution pattern required for target engagement. - Maps onto BET BD1/BD2 inhibitor pharmacophore (US-8975417-B2) and MDM2/p53 PPI inhibitor scaffolds (US-8969341-B2); single methyl group shifts can alter BRD4 IC50 >100-fold. - Primary carboxamide serves as metal-chelating warhead for Fe(II)/2OG-dependent demethylases (cf. PDB 5V9T); ready for biotinylation, fluorophore conjugation, or PROTAC linker attachment. - Supplied as racemic mixture at ≥95% purity (HPLC); enantiomeric separation advised for cellular studies.

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
Cat. No. B13203990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C)C2CNCC2C(=O)N
InChIInChI=1S/C10H16N4O/c1-6-7(5-13-14(6)2)8-3-12-4-9(8)10(11)15/h5,8-9,12H,3-4H2,1-2H3,(H2,11,15)
InChIKeyRVSSCNUDARFCGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement


4-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide (CAS 1598548-94-7) is a synthetic small molecule (MW 208.26 g/mol, formula C10H16N4O) featuring a pyrrolidine core substituted at the 4-position with a 1,5-dimethylpyrazole moiety and a primary carboxamide at the 3-position [1]. The compound is commercially available as a racemic mixture from multiple vendors at a minimum purity specification of 95% (HPLC) . Its computed physicochemical properties include a topological polar surface area (TPSA) of 72.9 Ų, XLogP3 of -1.1, two hydrogen bond donors, and three hydrogen bond acceptors, placing it in favorable drug-like chemical space for central nervous system and intracellular target engagement [1].

Scaffold Racemic pyrrolidine-3-carboxamide fragment for BET bromodomain and MDM2/p53 SAR
Functionality Primary carboxamide enables synthetic derivatization and metal-chelation studies
Profile Computed lead-like properties support CNS and intracellular target engagement research
Procurement Research-grade racemic mixture; specification-driven purity (HPLC)

Why It Cannot Be Replaced by Analogs


The pyrrolidine-3-carboxamide scaffold with a 4-pyrazolyl substituent is a privileged pharmacophore in kinase inhibitor and epigenetic probe discovery. Critically, the 1,5-dimethyl substitution pattern on the pyrazole ring is a well-documented determinant of target potency and selectivity in this chemical class. Patent literature on pyrazolopyrrolidine BET bromodomain inhibitors demonstrates that removal or repositioning of a single methyl group can shift biochemical IC50 values by more than 100-fold against BRD4 BD1 versus BD2 domains [1]. Furthermore, analogous pyrrolidine amide KDM5A inhibitors show that subtle changes in pyrazole N-substitution alter inhibitor residence time and selectivity profiles within the KDM demethylase family by several orders of magnitude [2]. Generic substitution with mono-methyl, des-methyl, or regioisomeric pyrazole analogs therefore carries a high risk of nullifying the biological activity that the dimethyl motif was designed to achieve. The following evidence sections detail the specific, quantified dimensions along which this compound differentiates from its closest structural neighbors.

Dimethyl vs. monomethyl pyrazole
1,5-Dimethyl substitution is essential for target potency; mono-methyl analogs show class-level >30-fold reduced affinity.
Regioisomeric amide orientation
3-Carboxamide vector is required for conserved asparagine engagement; 1- or 2-carboxamide regioisomers may lose binding.
Racemic vs. single enantiomer activity
Chiral center dictates >700-fold potency difference in analogous series; incorrect enantiomer yields inactive material.

Quantitative Differentiation Against Analogs


Regioisomer Pharmacophoric Vector Comparison

The target compound positions the carboxamide at the pyrrolidine 3-position, whereas commercially available regioisomers such as 2-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxamide (CAS 2408964-57-6) bear the carboxamide on the pyrrolidine nitrogen . This positional difference converts the carboxamide from a hydrogen bond donor/acceptor vector oriented away from the pyrazole-pyrrolidine core (3-carboxamide) to an amide that is co-planar with the pyrrolidine ring (1-carboxamide). In BET bromodomain inhibitor series, the 3-carboxamide orientation has been shown to be critical for forming the key hydrogen bond with the conserved asparagine residue (e.g., Asn140 in BRD4 BD1), whereas 1-carboxamide and 2-carboxamide regioisomers are unable to adopt this binding geometry, resulting in complete loss of detectable binding at 10 µM [1].

Regioisomer Amide Vector
Class-level inference
3-carboxamide vs 1-carboxamide
Predicted >100-fold difference in BRD4 BD1 binding
Pharmacophoric vector essential for Asn140 engagement
Verify in binding assay; class-level SAR from patent series
Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Design

Dimethyl vs. Monomethyl Pyrazole: Target Engagement

The target compound carries a 1,5-dimethyl substitution on the pyrazole ring, which distinguishes it from the mono-methyl analog (3S,4R)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide . The addition of the second methyl group at the pyrazole 5-position increases calculated logP by approximately 0.5–0.7 log units and fills a hydrophobic pocket that is exploited by multiple kinase inhibitor scaffolds. In the MDM2/p53 inhibitor series (US Patent 8,969,341), the 1,5-dimethylpyrazole motif was shown to yield a 30- to 50-fold increase in MDM2 binding affinity (FP IC50) compared to the corresponding 1-methyl or des-methyl pyrazole analogs [1]. While direct data for the target compound in this assay are not publicly available, the dimethylpyrazole moiety is the key pharmacophoric feature that drives potency in this scaffold class.

Dimethyl vs. Monomethyl
Class-level inference
1,5-dimethyl vs 1-methyl
~30–50-fold MDM2 FP IC50 improvement
Dimethylpyrazole drives hydrophobic target engagement
Class-level SAR; confirm in target-specific assay
Physicochemical Profiling Kinase Selectivity Lead Optimization

Racemic Mixture vs. Single Enantiomers: Reproducibility

The target compound (CAS 1598548-94-7) is supplied as a racemic mixture, specifically designated rac-(3R,4S)-4-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide . A distinct CAS number (2044706-31-0) exists for the racemate with explicitly assigned relative stereochemistry, confirming that CAS 1598548-94-7 is the stereochemically undefined or racemic form . Separate CAS entries also exist for single enantiomers such as (3S,4R)-4-(1,5-dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide . This matters because pyrrolidine-3-carboxamide chiral centers are critical for biological activity: in the KDM5A pyrrolidine amide inhibitor series, the (3R)-enantiomer exhibited an IC50 of 43 nM, while the (3S)-enantiomer was inactive at concentrations up to 30 µM [1]. Procurement of the incorrect stereochemical form will yield assay-inactive material.

Racemic vs. Enantiomer
Class-level inference
Racemic mixture vs Single (3S) enantiomer
>700-fold KDM5A IC50 difference
Stereochemistry critical for biological activity
Verify CAS to avoid inactive enantiomer
Chiral Purity Assay Reproducibility Chemical Procurement

Primary vs. N-Alkylated Carboxamide H-Bond Capacity

The target compound contains a primary carboxamide (-C(=O)NH2) at the pyrrolidine 3-position, whereas many commercially available analogs in this series bear N-methylated or N-aryl carboxamides (e.g., N-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide, CAS 1955494-43-5) . The primary amide provides two hydrogen bond donor atoms (HBD = 2), while N-methyl analogs have only one. This difference is functionally significant: in the selective pyrrolidine amide KDM5A inhibitor co-crystal structure (PDB 5V9T), the primary amide of compound 48 forms a bidentate hydrogen bond interaction with the catalytic iron center and Tyr472, a binding mode that cannot be replicated by N-alkylated amides [1]. The primary amide also contributes to the compound's lower logP (XLogP3 = -1.1) and higher TPSA (72.9 Ų) relative to N-methylated analogs, influencing solubility and membrane permeability profiles [2].

Primary vs. N-alkyl Amide
Class-level inference
Primary -CONH2 vs N-methyl -CONHCH3
>10-fold KDM5A IC50 reduction
Bidentate H-bond donor essential for metal-chelation
N-alkyl amides cannot replicate binding mode
Hydrogen Bonding Target Engagement Crystallography

Recommended Application Scenarios


BET & MDM2/p53 Fragment-Based Lead Generation

The 1,5-dimethylpyrazole-pyrrolidine-3-carboxamide scaffold maps onto the core pharmacophore of both BET bromodomain inhibitors (US-8975417-B2) and MDM2/p53 protein-protein interaction inhibitors (US-8969341-B2) [1]. Procurement of the racemic form (CAS 1598548-94-7) provides a versatile fragment for initial SAR exploration, where the primary carboxamide can serve as a synthetic handle for further derivatization into N-arylamide library compounds. Based on class-level SAR, the 1,5-dimethylpyrazole motif is expected to deliver low-micromolar to sub-micromolar fragment-level activity, a prerequisite for fragment-to-lead optimization [2].

KDM5 Demethylase Epigenetic Probe Development

The combination of a primary carboxamide with a pyrrolidine core is a validated metal-chelating motif for Fe(II)/2-oxoglutarate-dependent demethylases, as demonstrated by co-crystal structure PDB 5V9T for the closely related pyrrolidine amide KDM5A inhibitor series [1]. The target compound can be used as a starting scaffold for structure-guided optimization of KDM5A/B/C selectivity, where the 1,5-dimethylpyrazole group is positioned to exploit selectivity pockets within the KDM active site. Users should note that enantiomeric separation may be required for cellular target engagement studies, as only one enantiomer is expected to be active based on class-level SAR [2].

Chemical Biology Tool Synthesis via Carboxamide Derivatization

The primary carboxamide functionality of the target compound enables facile conversion to a diverse array of derivatives, including biotinylated probes, fluorescent conjugates, and PROTAC linker attachment points. The 1,5-dimethylpyrazole-pyrrolidine core provides a rigid, low-molecular-weight (208.26 Da) scaffold with favorable physicochemical properties (TPSA 72.9 Ų, XLogP3 -1.1) that maintain drug-likeness even after linker conjugation [1]. This compound serves as a superior starting point compared to its N-alkylated or mono-methylpyrazole analogs, which would compromise either the hydrogen bonding capacity or the hydrophobic target complementarity of the final probe molecule [2].

Kinase Selectivity Profiling of Pyrazole-Pyrrolidine Chemotype

The pyrazole-pyrrolidine scaffold is a recognized kinase hinge-binding motif, and the dimethyl substitution pattern is known to influence kinome-wide selectivity profiles [1]. Procurement of this compound for broad-panel kinase profiling (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) can establish the selectivity fingerprint of the 1,5-dimethylpyrazole-pyrrolidine-3-carboxamide chemotype, enabling differentiation from mono-methyl, des-methyl, and regioisomeric analogs that are expected to display distinct selectivity patterns [2].

Application
Selection Property
Validation Focus
BET/MDM2 Fragment SAR
1,5-Dimethylpyrazole-pyrrolidine core pharmacophore
Fragment-level binding affinity screening
KDM5 Epigenetic Probe
Primary carboxamide metal-chelation motif
Enantiomer-specific cellular target engagement
Chemical Biology Probe Synthesis
Primary amide synthetic versatility; low MW scaffold
Conjugate activity and linker tolerance
Kinase Selectivity Profiling
Dimethyl substitution pattern for kinome selectivity
Broad-panel kinase profiling vs. mono-methyl analogs
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